2-Bromo-1-(4-chlorothiophen-2-yl)ethanone
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Overview
Description
2-Bromo-1-(4-chlorothiophen-2-yl)ethanone is an organic compound with the molecular formula C₆H₄BrClOS and a molecular weight of 239.52 g/mol . It is a brominated derivative of 4-chlorothiophene, which is a heterocyclic compound containing sulfur and chlorine atoms. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Bromo-1-(4-chlorothiophen-2-yl)ethanone involves the bromination of 4-chloro-2-acetylthiophene. The process typically includes the following steps :
Bromination: 4-chloro-2-acetylthiophene is dissolved in diethyl ether, and bromine is added under ice cooling. The mixture is stirred at room temperature for 2 hours.
Extraction: Water is added to the reaction solution, and the organic phase is extracted. The organic layer is washed with brine and dried over anhydrous sodium sulfate.
Evaporation: The solvent is evaporated under reduced pressure to obtain the brominated compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures for handling bromine and other hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-chlorothiophen-2-yl)ethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiophene ring.
Common Reagents and Conditions
Bromination: Bromine in diethyl ether at 0-20°C.
Substitution: Thiourea in ethanol at 80°C overnight.
Major Products Formed
Substitution Products: 2-amino-4-(4-chlorothiophen-2-yl)thiazole.
Scientific Research Applications
2-Bromo-1-(4-chlorothiophen-2-yl)ethanone is used in various scientific research applications, including:
Organic Synthesis: As a building block for synthesizing more complex heterocyclic compounds.
Pharmaceutical Research: As an intermediate in the synthesis of potential therapeutic agents.
Material Science: In the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The specific mechanism of action for 2-Bromo-1-(4-chlorothiophen-2-yl)ethanone is not well-documented. its reactivity is primarily due to the presence of the bromine atom, which can undergo nucleophilic substitution reactions. The thiophene ring also contributes to its chemical behavior, allowing it to participate in various organic transformations.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Bromo-1-(4-chlorothiophen-2-yl)ethanone is unique due to the presence of both bromine and chlorine atoms on the thiophene ring, which imparts distinct reactivity and properties compared to other similar compounds
Properties
IUPAC Name |
2-bromo-1-(4-chlorothiophen-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClOS/c7-2-5(9)6-1-4(8)3-10-6/h1,3H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUGRIMGRUCDGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Cl)C(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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